molecular formula C25H38O7 B11999360 Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate CAS No. 4004-70-0

Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate

Cat. No.: B11999360
CAS No.: 4004-70-0
M. Wt: 450.6 g/mol
InChI Key: QGAODEALOJFHBD-UZMCWQCBSA-N
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Description

Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate is a derivative of allopregnane, a steroid compound. This compound is characterized by its multiple hydroxyl groups and acetylated positions, making it a significant molecule in various biochemical and pharmacological studies .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one 3,21-diacetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various steroid derivatives.

    Biology: Studied for its role in steroid metabolism and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.

    Industry: Utilized in the production of steroid-based pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with steroid receptors. It can modulate the activity of enzymes involved in steroid metabolism, influencing various biochemical pathways. The acetylated positions enhance its stability and bioavailability, making it a potent molecule for therapeutic applications .

Comparison with Similar Compounds

Properties

CAS No.

4004-70-0

Molecular Formula

C25H38O7

Molecular Weight

450.6 g/mol

IUPAC Name

[2-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H38O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-20,22,28,30H,5-13H2,1-4H3/t16-,17+,18-,19-,20-,22+,23-,24-,25-/m0/s1

InChI Key

QGAODEALOJFHBD-UZMCWQCBSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C)O

Origin of Product

United States

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